molecular formula C11H12F3NO2 B5823514 N-[2-(trifluoromethoxy)phenyl]butanamide

N-[2-(trifluoromethoxy)phenyl]butanamide

Cat. No. B5823514
M. Wt: 247.21 g/mol
InChI Key: GGVYJQGUSLWBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethoxy)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 251.25 g/mol. In

Mechanism of Action

N-[2-(trifluoromethoxy)phenyl]butanamide exerts its pharmacological effects by inhibiting the activity of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, capsaicin, and acid. TRPV1 is involved in the sensation of pain and inflammation, and its inhibition by N-[2-(trifluoromethoxy)phenyl]butanamide leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits TRPV1 by binding to a specific site on the channel, which prevents its activation by stimuli.
Biochemical and Physiological Effects
N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[2-(trifluoromethoxy)phenyl]butanamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammation. In vivo studies have shown that N-[2-(trifluoromethoxy)phenyl]butanamide reduces pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. N-[2-(trifluoromethoxy)phenyl]butanamide is also soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, N-[2-(trifluoromethoxy)phenyl]butanamide has some limitations for use in lab experiments. It has a short half-life in vivo, which limits its use in animal studies. N-[2-(trifluoromethoxy)phenyl]butanamide also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.

Future Directions

N-[2-(trifluoromethoxy)phenyl]butanamide has several potential future directions for research. One potential direction is the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another potential direction is the use of N-[2-(trifluoromethoxy)phenyl]butanamide in combination with other drugs to enhance its therapeutic effects. N-[2-(trifluoromethoxy)phenyl]butanamide may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Further research is needed to explore these potential applications of N-[2-(trifluoromethoxy)phenyl]butanamide.
Conclusion
In conclusion, N-[2-(trifluoromethoxy)phenyl]butanamide is a chemical compound that has potential applications in various fields, including the study of pain and inflammation and cancer. N-[2-(trifluoromethoxy)phenyl]butanamide inhibits the activity of the TRPV1 ion channel, which leads to a reduction in pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has several advantages for use in lab experiments, but also has some limitations. Future research directions for N-[2-(trifluoromethoxy)phenyl]butanamide include the development of N-[2-(trifluoromethoxy)phenyl]butanamide analogs and the exploration of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of N-[2-(trifluoromethoxy)phenyl]butanamide involves the reaction of 2-(trifluoromethoxy)aniline with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation between the amine and the acid chloride. The resulting product is then purified by recrystallization to obtain pure N-[2-(trifluoromethoxy)phenyl]butanamide.

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-[2-(trifluoromethoxy)phenyl]butanamide is in the study of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has been shown to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation. N-[2-(trifluoromethoxy)phenyl]butanamide has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-5-10(16)15-8-6-3-4-7-9(8)17-11(12,13)14/h3-4,6-7H,2,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVYJQGUSLWBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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